Lanthanum oxide

Microelectronics Thin-film capacitors High-k dielectrics

Mitigate dielectric failure in sub-10 nm node devices and optical coating delamination. Lanthanum oxide (La₂O₃) delivers a κ ~27 and n = 1.9, uniquely positioned between Y₂O₃ and CeO₂. - κ ~27 vs. Y₂O₃ (κ ~15): enables higher capacitance density and reduced equivalent oxide thickness in ALD/sputtering processes. - n = 1.9 vs. CeO₂ (n = 2.0-2.2): provides a controlled intermediate refractive index for precision visible/NUV optics. - Tₘ > 2,300 °C: assures thermal stability for UHTC crucibles and barrier coatings. Requires inert-atmosphere (Ar) storage and sealed transfer systems due to rapid ambient hydration/CO₂ uptake.

Molecular Formula C9H8N2O2
Molecular Weight 0
CAS No. 12680-02-3
Cat. No. B1173364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum oxide
CAS12680-02-3
Molecular FormulaC9H8N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Oxide (La₂O₃) for High-Purity Optical and Dielectric Applications: Technical Selection Guide


Lanthanum oxide (La₂O₃, CAS 12680-02-3) is a rare earth sesquioxide characterized by a hexagonal crystal structure, a melting point exceeding 2,300°C, and pronounced hygroscopicity . In contrast to more redox-active analogs such as cerium oxide, La₂O₃ possesses a fixed +3 oxidation state and a wider electronic band gap (~4.3 eV), which confers distinct optical and dielectric advantages for specialized thin-film and glass applications [1]. This guide provides a quantitative, comparator-driven evaluation to support informed procurement decisions for scientific and industrial use cases.

Critical Selection Risks: Why Lanthanum Oxide Cannot Be Swapped with CeO₂ or Y₂O₃


Although often grouped as "rare earth oxides" in procurement catalogs, La₂O₃ exhibits fundamentally different material constants and handling requirements compared to its closest alternatives. For instance, La₂O₃ demonstrates a significantly higher dielectric constant than Y₂O₃, but inferior catalytic promotion compared to CeO₂ [1]. Furthermore, its rapid reaction with atmospheric moisture and CO₂ demands sealed, inert storage conditions—a procurement and handling constraint not uniformly applicable to other rare earth oxides . Selecting a generic substitute without verifying these application-specific parameters risks optical performance degradation, dielectric failure, or material waste due to hydration.

Quantitative Comparator Analysis: La₂O₃ vs. CeO₂, Y₂O₃, and Gd₂O₃ in Key Performance Dimensions


Dielectric Constant Superiority Over Yttrium Oxide (Y₂O₃) for High-k Gate Dielectrics

For advanced MOS device fabrication requiring high capacitance density, La₂O₃ offers a markedly higher dielectric constant (κ) compared to the widely used Y₂O₃ alternative. In a class-level comparative assessment of rare earth oxide thin films, the dielectric constant of La₂O₃ is reported as ~27, representing a 1.8-fold increase over the ~15 κ-value measured for Y₂O₃ under comparable deposition conditions [1].

Microelectronics Thin-film capacitors High-k dielectrics

Optical Refractive Index and Dispersion Characteristics Relative to Cerium Oxide (CeO₂)

When designing high-refractive-index optical coatings via electron-beam evaporation, the selection between La₂O₃ and CeO₂ is governed by distinct optical constants. La₂O₃ exhibits a refractive index of 1.9 at 550 nm, while CeO₂ demonstrates a significantly higher index of approximately 2.0-2.2 under equivalent measurement conditions [1][2]. This difference in optical density enables precise engineering of layer stacks, where La₂O₃ serves as a controlled intermediate-index material versus the higher-index CeO₂.

Optical coating Lens manufacturing Glass additives

Catalytic Promoter Efficiency Comparison: La₂O₃ vs. CeO₂ in Ammonia Oxidation

In cobalt oxide catalysts for ammonia oxidation, the choice of promoter oxide directly impacts NO selectivity. In a direct head-to-head study maintaining identical molar promoter-to-cobalt ratios (0.02) and reaction conditions, CeO₂ proved to be a more efficient promoter than La₂O₃. The Ce-containing sample achieved an NO selectivity of 97.7%, whereas the La₂O₃-promoted system delivered quantitatively lower performance under identical temperature and reactor conditions [1].

Heterogeneous catalysis Ammonia oxidation NOx abatement

Thermodynamic Favorability of Silicate Formation vs. Gadolinium Oxide (Gd₂O₃) on Silicon Substrates

For microelectronic integration on silicon substrates, the interfacial reaction behavior of La₂O₃ differs markedly from that of Gd₂O₃. High-resolution transmission electron microscopy and Auger electron spectroscopy studies of annealed films (~8 nm) reveal that lanthanum silicate formation is thermodynamically more favorable than gadolinium silicate formation under equivalent annealing conditions [1]. This thermodynamic predisposition affects the final interfacial layer composition and electrical properties of the gate stack.

Semiconductor processing Gate oxide Thin-film annealing

Hygroscopicity and Storage Requirements Differentiating La₂O₃ from Other Rare Earth Oxides

Procurement and handling protocols for La₂O₃ must account for its high sensitivity to atmospheric moisture and CO₂, which necessitates sealed, argon-charged storage . While CeO₂ is also described as "slightly hygroscopic," La₂O₃ is classified as "highly hygroscopic," reacting rapidly with ambient air to form basic lanthanum carbonate, thereby degrading material purity and performance [1]. This quantifiable difference in environmental sensitivity imposes stricter supply chain and laboratory handling requirements for La₂O₃.

Material handling Procurement specification Storage protocols

High-Temperature Phase Stability and Transformation Enthalpy Characterization

For applications involving extreme thermal cycling or ultra-high-temperature processing, the phase transformation behavior of La₂O₃ is a critical selection parameter. Direct calorimetric measurements quantify the A→H phase transition enthalpy at 23 ± 5 kJ/mol (occurring at 2046 ± 5°C) and the H→X phase transition enthalpy at 17 ± 5 kJ/mol (occurring at 2114 ± 5°C) [1]. These values provide a quantitative basis for thermal budget planning and energy calculations in high-temperature synthesis and coating processes where La₂O₃ is specified.

Refractory ceramics Thermal barrier coatings High-temperature processing

Evidence-Based Application Scenarios for La₂O₃ Procurement


High-κ Gate Dielectric Layers in Advanced MOS Devices

Based on the dielectric constant superiority of La₂O₃ (κ ~27) over Y₂O₃ (κ ~15) documented in Section 3, procurement of La₂O₃ is justified when device design requires a high capacitance density to minimize equivalent oxide thickness [1]. This is particularly relevant for thin-film deposition via sputtering or ALD in sub-10 nm node semiconductor manufacturing.

Intermediate-Index Optical Layers in Anti-Reflective Coatings

Given the refractive index of La₂O₃ (n = 1.9) relative to CeO₂ (n = 2.0-2.2) as established in Section 3, La₂O₃ is the appropriate choice when an optical coating design requires a controlled intermediate refractive index layer to optimize transmission or reflection spectra across the visible and near-UV range [2]. This is critical in precision optics and laser component manufacturing.

Refractory and High-Temperature Ceramic Components

The high melting point (2,315°C) and well-characterized phase transition enthalpies (A→H: 23 kJ/mol; H→X: 17 kJ/mol) quantified in Section 3 support the use of La₂O₃ in applications requiring thermal stability above 2,000°C [3]. Procurement for crucibles, thermal barrier coatings, or sintering aids in ultra-high-temperature ceramic processing is technically substantiated.

Controlled-Atmosphere Material Synthesis Requiring Inert Storage

Due to the extreme hygroscopicity of La₂O₃ documented in Section 3, procurement must be coupled with inert-atmosphere (argon) storage and handling protocols . This material is appropriately selected only for laboratories or facilities equipped with glove boxes or sealed transfer systems, where the reactivity with ambient moisture and CO₂ can be rigorously excluded.

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